molecular formula C21H19ClN2O8S B2672034 Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899959-20-7

Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2672034
CAS No.: 899959-20-7
M. Wt: 494.9
InChI Key: YQZYXZAROLXZIP-UHFFFAOYSA-N
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Description

Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O8S and its molecular weight is 494.9. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The compound Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential applications in various fields. One such study outlined an efficient synthesis approach for creating metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), demonstrating the versatility of these compounds in synthesizing diverse metabolites (Mizuno et al., 2006)(Mizuno et al., 2006). Furthermore, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety underscore their potential as antibacterial agents, highlighting the broad applicability of these compounds in developing new pharmaceuticals (Azab et al., 2013)(Azab et al., 2013).

Pharmacological and Biological Activities

Another critical area of research is the investigation into the pharmacological and biological activities of these compounds. For instance, novel dihydropyridine analogs were synthesized and evaluated for their potent antioxidant properties, indicating the potential use of these compounds in treating oxidative stress-related diseases (Sudhana et al., 2019)(Sudhana et al., 2019). Additionally, the synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives for their effects on the central nervous system (Zabska et al., 1998)(Zabska et al., 1998), and the evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides for antibacterial activity and enzyme inhibition (Siddiqui et al., 2014)(Siddiqui et al., 2014), illustrate the broad spectrum of biological activities these compounds possess.

Molecular Structure and Mechanistic Insights

The study of molecular structures and mechanistic insights into the reactions of these compounds provides a foundational understanding of their chemical properties and potential applications. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol and its crystal and molecular structure analysis offer detailed insights into the chemical behavior and stability of such compounds (Achutha et al., 2017)(Achutha et al., 2017).

Properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O8S/c1-4-31-21(26)20-18(12-19(25)24(23-20)15-8-6-5-7-14(15)22)32-33(27,28)13-9-10-16(29-2)17(11-13)30-3/h5-12H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZYXZAROLXZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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